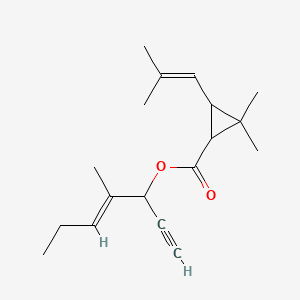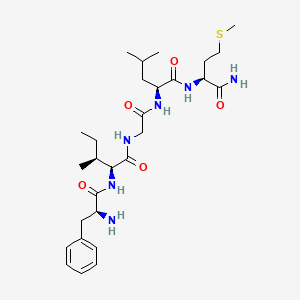
Empenthrin
Overview
Description
Empenthrin, also known as vaporthrin, is a synthetic pyrethroid used in insecticides . It is active against a broad spectrum of flying insects including moths and other pests damaging textiles .
Synthesis Analysis
The synthesis of this compound involves a stereoselective process . Two stereoisomers of this compound were regioselectively labeled with carbon-14 for use in metabolic studies on the characteristic ethynyl alcohol moiety . The synthesis involved a Wittig reaction and esterification with (1R)-cis- and (1R)-trans-chrysanthemoyl chlorides .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the action of ethyl [14C] formate on ethylidenetriphenylphosphorane, a Wittig reaction, and a reaction with ethynylmagnesium bromide .Physical And Chemical Properties Analysis
This compound has a molar mass of 274.404 g·mol−1 . Its density is approximately 0.9965 . The vapor pressure of this compound is 0.01 Pa at 20 °C and 0.0154 Pa at 25 °C .Scientific Research Applications
1. Effects on Pentobarbital Metabolism
Empenthrin, a synthetic pyrethroid, has been studied for its effects on the metabolism of pentobarbital, a type of barbiturate. In mice, this compound prolonged pentobarbital-induced sleeping time and inhibited its metabolism in a species-specific manner, suggesting a competitive inhibition of the metabolizing enzymes. However, these effects were not observed in other species, including humans, indicating a unique response in mice (Tsuji et al., 1996).
2. Application as a Mothproofer in Textiles
This compound has been effectively used as a mothproofer for textiles. It demonstrates sufficient efficacy against textile pests such as casemaking clothes moths and black carpet beetles under closed conditions. For example, a d-empenthrin mothproofer strip could control textile pests in a wardrobe for over six months, indicating its practical application in protecting textiles from pest damage (Yoshida et al., 1984).
3. Mode of Entry in Insects
A study examining the mode of entry of this compound in insects, specifically houseflies, found that application of the compound to the mesothoracic spiracle led to the quickest knockdown. This suggests that spiracles play a significant role in the entry of vaporized pyrethroids like this compound into the insect body, a crucial insight for understanding the effectiveness of such compounds in pest control (Sumita et al., 2016).
4. Stereoselective Synthesis for Metabolic Studies
The stereoselective synthesis of this compound has been explored for use in metabolic studies. This involves creating specific isotopic labels on this compound molecules to track their transformation and degradation in biological systems, which is vital for understanding its metabolic pathways and potential environmental impact (Kanamaru et al., 1991).
Safety and Hazards
Future Directions
Empenthrin has been developed in the optically active form for practical use . It is hoped that the development of household pyrethroids and their preparations for use in living environments around humans and pets will be achieved in the future by retaining the characteristics of natural pyrethrins .
Mechanism of Action
Empenthrin, also known as Vaporthrin, is a synthetic pyrethroid used in insecticides . It exhibits a broad spectrum of activity against various flying insects, including moths and other pests damaging textiles .
Target of Action
This compound primarily targets a variety of insects, including clothes moths, booklice, silverfish, and dried fruit beetles . It is also effective in repelling cockroaches .
Mode of Action
Like other synthetic pyrethroids, it is believed to act on the nervous system of insects, causing rapid paralysis and death .
Pharmacokinetics
This compound exhibits low aqueous solubility and is highly volatile . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the environment.
Result of Action
This compound’s action results in the rapid paralysis and subsequent death of targeted insects . It is particularly effective against pests that damage textiles .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It is thermally stable, with a flash point of 146 ± 2 °C . It is very toxic to fish and other aquatic organisms . Therefore, its use must be carefully managed to minimize environmental impact.
Biochemical Analysis
Biochemical Properties
Empenthrin is a molecule with three chiral centres . It is a synthetic pyrethroid, which means it mimics the structure and function of naturally occurring insecticidal compounds called pyrethrins that are produced in certain species of chrysanthemum plants
Cellular Effects
This compound has low acute mammalian toxicity, but it is very toxic to fish and other aquatic organisms . The adverse effects above 100 mg/kg bw are salivation and liver and kidney increase
Temporal Effects in Laboratory Settings
This compound has been found to hydrolyze relatively fast with degradation half-lives of 12.56, 12.48 and 9.53 days at pH 4, 7 and 9 respectively and at 12 °C
properties
IUPAC Name |
4-methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O2/c1-8-10-13(5)15(9-2)20-17(19)16-14(11-12(3)4)18(16,6)7/h2,10-11,14-16H,8H2,1,3-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGWDVYLFSETPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(C#C)OC(=O)C1C(C1(C)C)C=C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60866422 | |
| Record name | 4-Methylhept-4-en-1-yn-3-yl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60866422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54406-48-3 | |
| Record name | Empenthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54406-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















